6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]
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Overview
Description
6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] is an organic compound characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzo[b]thiophene ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the benzo[b]thiophene ring. This can be achieved through the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzo[b]thiophene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic semiconductors
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Another compound with a trifluoromethyl group attached to a benzo[b]thiophene ring, used in similar applications.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial and antioxidant properties.
Uniqueness
6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4’-piperidine] stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H14F3NS |
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Molecular Weight |
273.32 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzothiophene-3,4'-piperidine] |
InChI |
InChI=1S/C13H14F3NS/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 |
InChI Key |
NZKCLOAHVZVYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CSC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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